

Replicating Studies on Phentermine's Effect on Cognitive Function: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key studies investigating the effects of phentermine on cognitive function. It is designed to assist researchers and drug development professionals in understanding the existing experimental landscape and identifying opportunities for replication and further investigation. The following sections detail the experimental protocols of pivotal studies, present quantitative data in a comparative format, and visualize the methodologies and potential signaling pathways involved.

Comparative Analysis of Cognitive Performance

The following table summarizes the quantitative data from a key study comparing the effects of phentermine with other stimulants and a placebo on various cognitive domains in sleep-deprived healthy young men.

Cognitive Domain	Test Administered	Phentermine (37.5 mg)	d-Amphetamine (20 mg)	Caffeine (300 mg/70 kg)	Tyrosine (150 mg/kg)	Placebo
Memory	Running Memory	Improvement	Improvement	Improvement	Improvement	Decrement
Reasoning	Logical Reasoning	Improvement	Improvement	Improvement	Improvement	Decrement
Mathematical Processing	Mathematical Processing Test	Improvement	Improvement	Improvement	Improvement	Decrement
Attention/Vigilance	Visual Vigilance	Improvement	Improvement	Improvement	Improvement	Decrement
Visual Scanning	Visual Scanning Task	No Significant Improvement	Improvement	Significant Improvement	Significant Improvement	Decrement
Executive Function	Stroop Task	No Significant Improvement	Improvement	Significant Improvement	Significant Improvement	Decrement
Psychomotor Speed	Four-choice Serial Reaction Time	No Significant Improvement	Improvement	Significant Improvement	Significant Improvement	Significant Improvement
Motor Skills	Pursuit Tracking	Improvement	Improvement	Improvement	Improvement	Decrement

Data synthesized from the study by Deijen et al. on cognitive and motor performance deficits during sleep deprivation.[\[1\]](#)[\[2\]](#)

Another study evaluated the cognitive effects of phentermine when used alone and in combination with topiramate for weight loss. The Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) was used, and a notable impairment was observed in the attention domain for the phentermine/topiramate extended-release combination.[3]

Experimental Protocols

To facilitate the replication of these findings, the detailed experimental methodologies are provided below.

Study 1: Effects of Tyrosine, Phentermine, Caffeine, d-Amphetamine, and Placebo on Cognitive and Motor Performance Deficits During Sleep Deprivation

- Objective: To compare the effects of several stimulants on cognitive and motor performance in sleep-deprived individuals.[1]
- Subjects: Healthy young men.[1]
- Design: Randomized, double-blind, placebo-controlled trial.[1]
- Procedure:
 - Subjects underwent overnight sleep deprivation.[1]
 - At 15:30h, subjects were administered one of the following:
 - Placebo[1]
 - Tyrosine (150 mg/kg)[1]
 - Caffeine (300 mg/70 kg)[1]
 - Phentermine (37.5 mg)[1]
 - d-Amphetamine (20 mg)[1]

- A battery of cognitive and motor tests was administered at standardized intervals before, during, and after sleep deprivation and drug administration.[1]
- Cognitive and Motor Tests:
 - Visual scanning[1]
 - Running memory[1]
 - Logical reasoning[1]
 - Mathematical processing[1]
 - Stroop task[1]
 - Four-choice serial reaction time[1]
 - Time wall take[1]
 - Pursuit tracking[1]
 - Visual vigilance[1]
 - Trails (B) task[1]
 - Long-term memory[1]

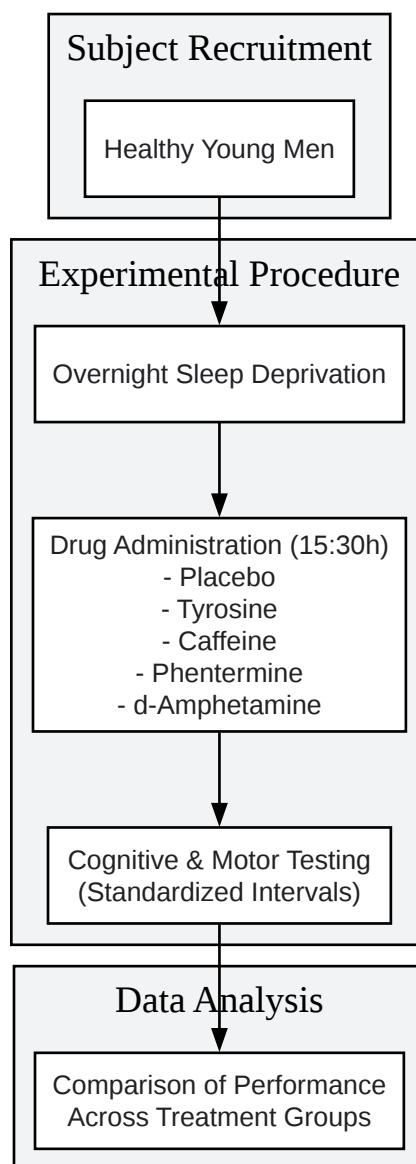
Study 2: Evaluation of Phentermine and Topiramate Versus Phentermine/Topiramate Extended-Release in Obese Adults

- Objective: To compare the efficacy and safety of phentermine, topiramate, and their extended-release combination for weight loss, including an assessment of cognitive functions.[3]
- Subjects: Obese adults.[3]
- Design: 28-week, randomized, controlled trial.[3]

- Procedure:
 - Subjects were randomized to one of the following groups:
 - Placebo[3]
 - Phentermine 7.5 mg[3]
 - Phentermine 15 mg[3]
 - Topiramate ER 46 mg[3]
 - Topiramate ER 92 mg[3]
 - PHEN/TPM ER 7.5/46 mg[3]
 - PHEN/TPM ER 15/92 mg[3]
 - All subjects received lifestyle intervention counseling.[3]
 - Cognitive functions were assessed using the Repeatable Battery for Assessment of Neuropsychological Status (RBANS).[3]

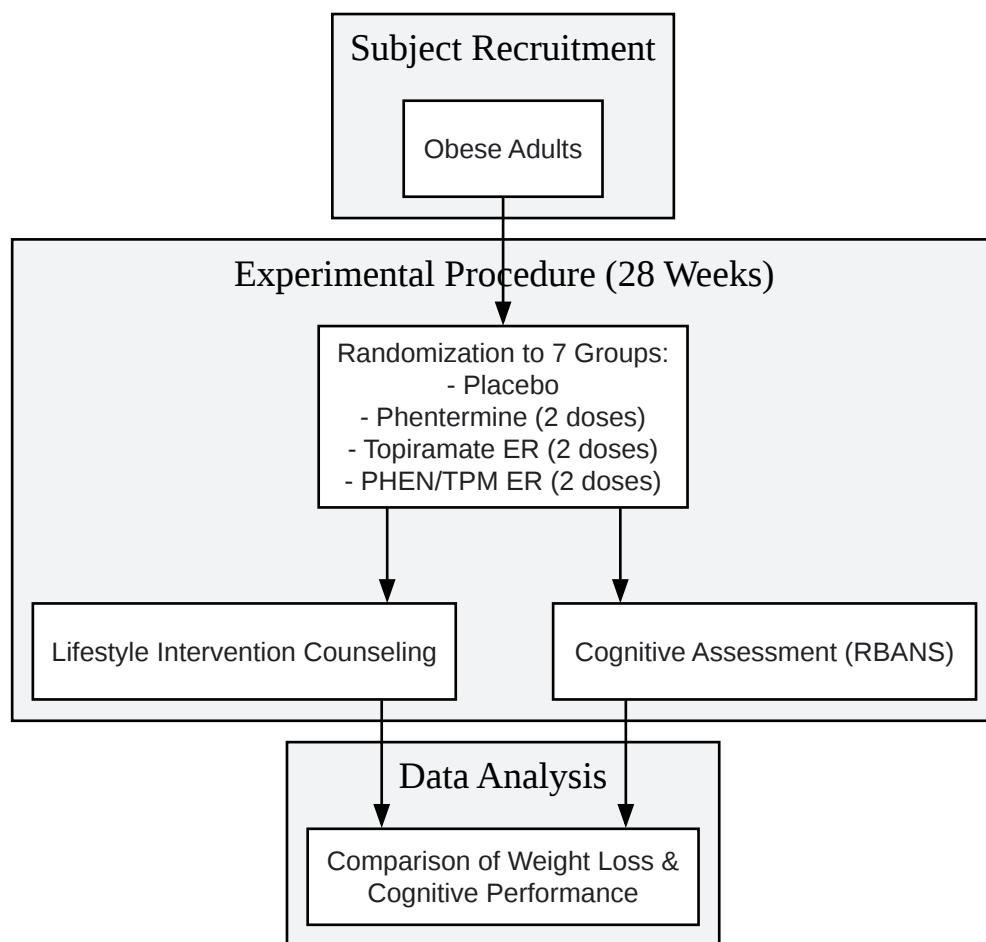
Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.



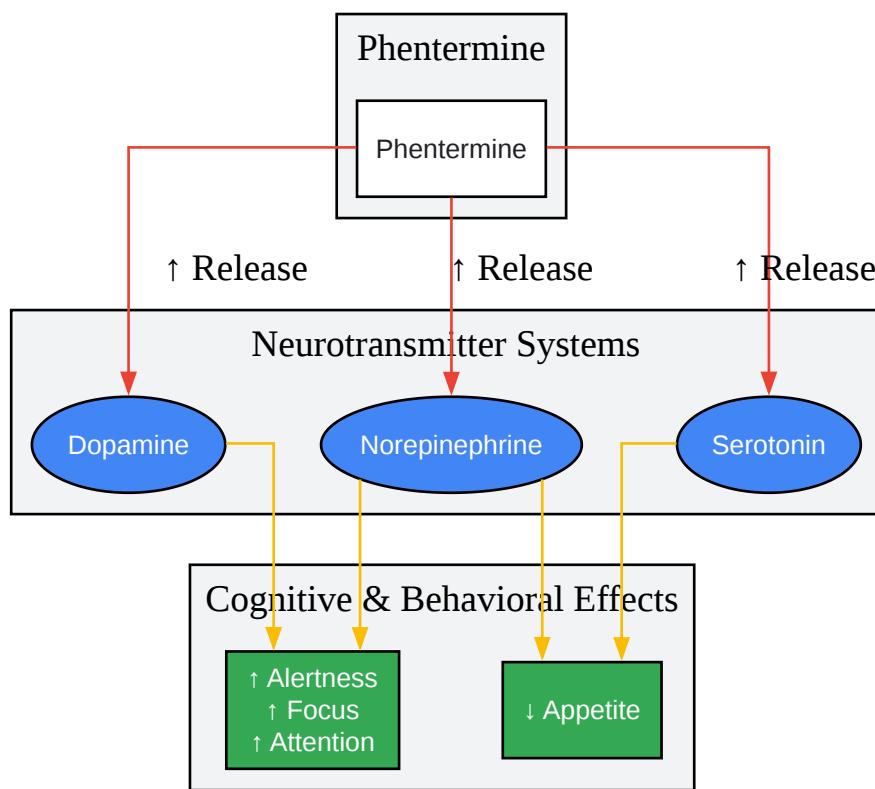
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Experimental workflow for the sleep deprivation study.



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Workflow for the phentermine and topiramate study.



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Proposed signaling pathway of phentermine's effects.

Discussion and Future Directions

The available evidence suggests that phentermine can have a positive impact on certain cognitive functions, particularly in the context of fatigue induced by sleep deprivation.[\[1\]](#)[\[2\]](#) However, it is important to note that its effects are not uniform across all cognitive domains and may be less pronounced than other stimulants like d-amphetamine.[\[1\]](#) Furthermore, when combined with topiramate, there is a potential for impairment in attention.[\[3\]](#)

The cognitive effects of phentermine are likely linked to its action as a central nervous system stimulant, increasing the release of norepinephrine and dopamine.[\[4\]](#) These neurotransmitters play a crucial role in alertness, focus, and executive functions.[\[4\]](#)

For future research, replicating the sleep deprivation study with a broader range of cognitive tests and a more diverse population would be valuable. Investigating the dose-dependent cognitive effects of phentermine and the long-term cognitive outcomes of its use for weight

management are also critical areas for exploration. Further elucidation of the specific neurochemical pathways involved in phentermine's cognitive effects will be essential for the development of novel therapeutics with enhanced cognitive benefits and minimized adverse effects.

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- To cite this document: BenchChem. [Replicating Studies on Phentermine's Effect on Cognitive Function: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091813#replicating-studies-on-phentermine-s-effect-on-cognitive-function>

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